Ethyl 2-(4-hydroxycyclohexyl)acetate
Description
Ethyl 2-(4-hydroxycyclohexyl)acetate is an ester derivative featuring a cyclohexyl ring substituted with a hydroxyl group at the 4-position and an acetate group at the 2-position. This compound is structurally characterized by its bicyclic framework, which combines hydrophilic (hydroxyl and ester) and hydrophobic (cyclohexyl) moieties. It is listed in catalogs of organic building blocks, indicating its utility in synthetic chemistry for constructing complex molecules .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(4-hydroxycyclohexyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O3/c1-2-13-10(12)7-8-3-5-9(11)6-4-8/h8-9,11H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPAISSGMOOLICG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC(CC1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation of Ethyl 4-Hydroxyphenylacetate
The most widely documented method for synthesizing ethyl 2-(4-hydroxycyclohexyl)acetate involves the catalytic hydrogenation of ethyl 4-hydroxyphenylacetate. This approach leverages heterogeneous catalysis to reduce the aromatic ring to a cyclohexane derivative while preserving the ester and hydroxyl functionalities.
Reaction Mechanism and Conditions
In a representative procedure, ethyl 4-hydroxyphenylacetate (50 g, 277 mmol) is dissolved in ethanol and subjected to hydrogenation using a 5 wt% rhodium-on-alumina (Rh/Al₂O₃) catalyst under 60 psi hydrogen pressure. The reaction proceeds via adsorption of hydrogen onto the rhodium surface, followed by sequential reduction of the aromatic ring’s π-system. Steric hindrance from the hydroxyl and ester groups directs hydrogenation to the para position, yielding the 4-hydroxycyclohexyl isomer.
Key parameters include:
Workup and Purification
The crude product is filtered through Celite to remove the catalyst, rinsed with ethanol, and concentrated to a colorless oil. Residual acetic acid from subsequent oxidation steps is eliminated via sodium bicarbonate washes, achieving 92% purity after column chromatography.
Table 1: Catalytic Hydrogenation Optimization
| Parameter | Value | Source |
|---|---|---|
| Catalyst | 5% Rh/Al₂O₃ | |
| Pressure | 60 psi H₂ | |
| Solvent | Ethanol | |
| Reaction Time | 56 hours | |
| Yield | 100% |
Hypervalent Iodine-Mediated Synthesis
An alternative route employs hypervalent iodine reagents to construct the cyclohexyl ring via radical intermediates. While this method primarily yields 2-hydroxycyclohexyl acetate, modifications to starting materials or reaction conditions could target the 4-hydroxy isomer.
Reaction Protocol
A mixture of iodobenzene diacetate (PhI(OAc)₂), peracetic acid, iodine, and sodium azide in glacial acetic acid generates azide radicals, which abstract hydrogen from cyclohexane to form cyclohexyl radicals. These radicals combine with acetate groups, followed by hydrolysis to yield hydroxycyclohexyl acetates.
Table 2: Hypervalent Iodine Reaction Conditions
Challenges in Isomer Control
The regioselectivity of this method favors the 2-hydroxy isomer due to steric and electronic factors during radical recombination. To target the 4-hydroxy derivative, substituting cyclohexane with a pre-functionalized substrate (e.g., 4-iodocyclohexanol) or employing directing groups may improve positional control.
Comparative Analysis of Synthetic Routes
Efficiency and Scalability
Catalytic hydrogenation outperforms hypervalent iodine methods in yield (100% vs. 73%) and scalability. Rhodium catalysts, though costly, enable gram-scale production with minimal purification.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-hydroxycyclohexyl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxocyclohexyl acetate or 4-carboxycyclohexyl acetate.
Reduction: Formation of ethyl 2-(4-hydroxycyclohexyl)ethanol.
Substitution: Formation of ethyl 2-(4-chlorocyclohexyl)acetate or ethyl 2-(4-bromocyclohexyl)acetate.
Scientific Research Applications
Ethyl 2-(4-hydroxycyclohexyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of fragrances and flavoring agents
Mechanism of Action
The mechanism of action of Ethyl 2-(4-hydroxycyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester moiety can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Substituent Effects on Physicochemical Properties
- Hydroxyl vs. Oxo Groups : this compound exhibits greater polarity and hydrogen-bonding capacity compared to its 4-oxo analog (Ethyl 2-(4-oxocyclohexyl)acetate), which may enhance aqueous solubility. The 4-oxo derivative’s ketone group increases lipophilicity, favoring membrane permeability in drug design .
- Positional Isomerism : Ethyl (1-hydroxycyclohexyl)acetate, a positional isomer, demonstrates how hydroxyl group placement alters steric and electronic environments. The 1-OH isomer may exhibit distinct metabolic stability or reactivity due to steric hindrance near the ester group .
Biological Activity
Ethyl 2-(4-hydroxycyclohexyl)acetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological properties, mechanisms of action, and research findings related to this compound, supported by data tables and case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 262.34 g/mol. The compound features a cyclohexyl ring substituted with a hydroxyl group at the para position and an ethyl acetate moiety, which contributes to its unique physicochemical properties.
The biological activity of this compound is thought to be mediated through several mechanisms:
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with various molecular targets, enhancing its interaction with enzymes and receptors.
- Ester Hydrolysis : The ester moiety may undergo hydrolysis, releasing active metabolites that could exert biological effects.
- Antioxidant Activity : Preliminary studies suggest that this compound may scavenge free radicals, potentially contributing to protective effects against oxidative stress.
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally related compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 2-(1-hydroxycyclohexyl)acetate | C₁₆H₂₂O₃ | Hydroxyl group at different position |
| Ethyl trans-2-(4-hydroxycyclohexyl)acetate | C₁₆H₂₂O₃ | Different stereochemistry |
| Ethyl 4-hydroxyphenylacetate | C₁₄H₁₈O₃ | Lacks cyclohexane structure |
Case Studies and Research Findings
-
Antioxidant Activity Study :
A study conducted by researchers indicated that this compound demonstrated significant free radical scavenging activity in vitro. This suggests potential applications in formulations aimed at reducing oxidative stress-related conditions. -
Estrogen Receptor Interaction :
In related research focusing on compounds with similar structures, it was found that certain derivatives exhibited selective binding to estrogen receptors. This raises the possibility that this compound may also interact with these receptors, warranting further investigation into its hormonal effects . -
Pharmacokinetics :
Preliminary pharmacokinetic studies suggest that due to its lipophilic nature, this compound is likely to have high gastrointestinal absorption and may cross the blood-brain barrier. However, detailed studies on its metabolism and excretion pathways are still needed.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-(4-hydroxycyclohexyl)acetate, and how do reaction conditions influence yield?
this compound is synthesized via multi-step pathways, often starting with 1,4-cyclohexanedione. Key steps include:
- Wittig Reaction : Reacting 1,4-cyclohexanedione with ethyl acetate triphenylphosphine ylide to form intermediates .
- Catalytic Hydrogenation : Final reduction steps to introduce hydroxyl groups, requiring Pd/C or Raney Ni catalysts under hydrogen gas . Yield optimization depends on temperature control (e.g., low temperatures to suppress side reactions), solvent polarity (e.g., THF for solubility), and catalyst loading. For example, excess hydrogen pressure (1–3 atm) improves hydrogenation efficiency .
Q. Which analytical techniques are critical for characterizing this compound?
- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., hydroxyl at ~3200–3600 cm⁻¹, ester C=O at ~1740 cm⁻¹) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., C₁₀H₁₈O₃, MW 186.25 g/mol via ESI-MS) and fragmentation patterns .
- X-ray Crystallography : Tools like SHELXL refine crystal structures, resolving stereochemistry (e.g., chair conformations of the cyclohexyl ring) .
Q. What are the common chemical reactions involving this compound?
- Oxidation : The hydroxyl group can be oxidized to ketones using Jones reagent or PCC .
- Ester Hydrolysis : Acidic or basic conditions cleave the ester to yield carboxylic acids or salts .
- Nucleophilic Substitution : The hydroxyl group participates in etherification or acylation reactions .
Advanced Research Questions
Q. How can contradictory data in synthesis optimization be resolved?
Discrepancies in yield or purity often arise from:
- Reagent Purity : Trace moisture in solvents can deactivate catalysts (e.g., Pd/C). Use anhydrous conditions and degassed solvents .
- Stereochemical Outcomes : Racemization during hydrogenation can be minimized by optimizing reaction time and temperature. Chiral HPLC or NMR analysis (e.g., NOESY) resolves stereoisomers .
- Statistical Design of Experiments (DoE) : Factorial designs systematically test variables (e.g., solvent/catalyst combinations) to identify optimal conditions .
Q. What role does this compound play in pharmacological studies?
- Dopamine Receptor Interactions : Structural analogs act as ligands for G-protein coupled receptors (GPCRs), particularly dopamine receptors. Molecular docking studies suggest the hydroxyl and ester groups form hydrogen bonds with receptor active sites .
- Structure-Activity Relationships (SAR) : Modifications to the cyclohexyl ring (e.g., substituents at C4) alter binding affinity. For example, replacing hydroxyl with amino groups enhances selectivity for D2 receptors .
Q. How can reaction mechanisms involving this compound be elucidated?
- Kinetic Isotope Effects (KIE) : Deuterium labeling at the hydroxyl group tracks proton transfer steps in oxidation reactions .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) predict transition states and activation energies for ester hydrolysis or hydrogenation pathways .
- In-situ Monitoring : ReactIR or NMR spectroscopy tracks intermediate formation in real time .
Q. What advanced purification strategies address challenges in isolating this compound?
- Chromatography : Reverse-phase HPLC with C18 columns separates polar byproducts. Gradient elution (water/acetonitrile) improves resolution .
- Crystallization : Slow evaporation from ethanol/water mixtures yields high-purity crystals for X-ray studies. Additives like seed crystals control polymorphism .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
